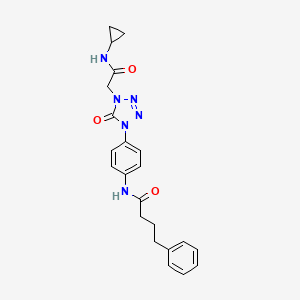

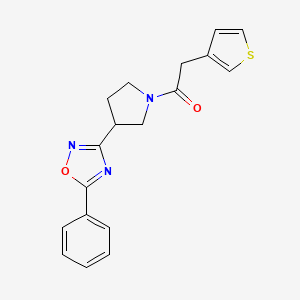

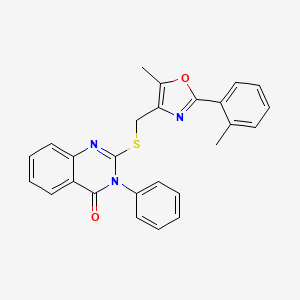

![molecular formula C18H19N3O2 B2715843 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea CAS No. 922949-69-7](/img/structure/B2715843.png)

1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrrolidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Photocatalytic Transformations

Research on compounds structurally related to 1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea, such as phenylurea derivatives, has shown their potential in photocatalytic applications. For instance, the photocatalytic transformation of 1,1-dimethyl-3-phenylurea on aqueous TiO2 and ZnO suspensions demonstrates the utility of these compounds in environmental remediation processes, specifically in the degradation of herbicides under different pH conditions (Richard & Bengana, 1996).

Organocatalysis and Medicinal Chemistry

Spiro[pyrrolidin-3,3'-oxindoles], which share a functional group with the compound , are of significant interest in medicinal chemistry due to their biological activities. Research demonstrates that these derivatives can be synthesized with high enantiopurity and structural diversity through organocatalytic methods, indicating potential applications in drug discovery and synthesis of biologically active molecules (Chen et al., 2009).

Antimicrobial and Antitubercular Studies

A strategic approach to the synthesis of spirooxindole pyrrolidine derivatives, structurally related to the compound of interest, has shown significant antibacterial, antifungal, antimalarial, and antitubercular activities. This highlights the potential of such compounds in the development of new therapeutics for various infectious diseases (Haddad et al., 2015).

Luminescence Sensing and Dye Absorption

Coordination polymers based on related chemical frameworks have demonstrated unique properties, such as selective luminescence sensing of iron(III) ions and selective absorption of dyes. These findings suggest applications in environmental monitoring, waste treatment, and the development of sensory materials (Hu et al., 2015).

Future Directions

properties

IUPAC Name |

1-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-12-15(9-10-16(13)21-11-5-8-17(21)22)20-18(23)19-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGGMKIMFOAYKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

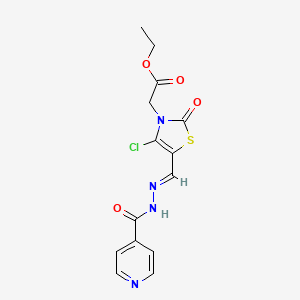

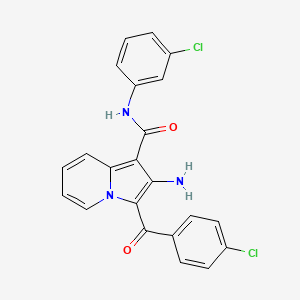

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715763.png)

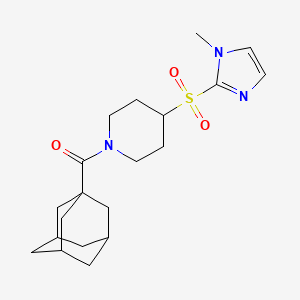

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)

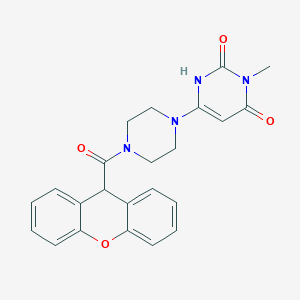

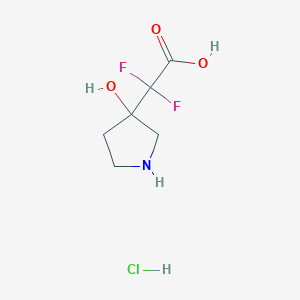

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)

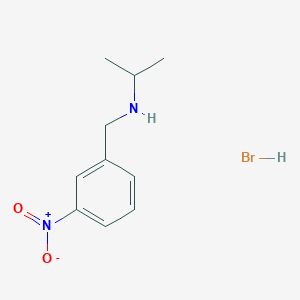

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2715782.png)